VU625

Description

Properties

CAS No. |

901008-62-6 |

|---|---|

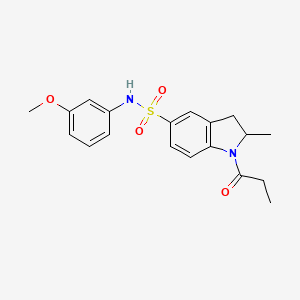

Molecular Formula |

C19H22N2O4S |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-methyl-1-propanoyl-2,3-dihydroindole-5-sulfonamide |

InChI |

InChI=1S/C19H22N2O4S/c1-4-19(22)21-13(2)10-14-11-17(8-9-18(14)21)26(23,24)20-15-6-5-7-16(12-15)25-3/h5-9,11-13,20H,4,10H2,1-3H3 |

InChI Key |

VUYMDHNPCUZQDK-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)OC)C |

Canonical SMILES |

CCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)OC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VU625; VU-625; VU 625; VU007625; VU-007625; VU 007625; |

Origin of Product |

United States |

Foundational & Exploratory

VU625: A Selective AeKir1 Inhibitor for Novel Mosquito Control

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU625, a potent and selective inhibitor of the Aedes aegypti inwardly rectifying potassium channel 1 (AeKir1). This compound represents a promising lead compound for the development of novel insecticides with a unique mechanism of action, addressing the growing challenge of insecticide resistance in mosquito populations. This document details the core aspects of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its in vivo efficacy. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of next-generation vector control strategies.

Introduction

The increasing resistance of mosquito populations to conventional insecticides necessitates the discovery and development of novel chemical entities with new modes of action. Inwardly rectifying potassium (Kir) channels play crucial roles in a variety of physiological processes in insects, including fluid secretion, muscle function, and nerve signaling. The Aedes aegypti Kir1 (AeKir1) channel, predominantly expressed in the Malpighian tubules (the primary excretory organs of mosquitoes), has emerged as a validated target for insecticides. Inhibition of AeKir1 disrupts ion and water homeostasis, leading to physiological stress and, ultimately, mosquito mortality.

This compound (also known as VU007625) is a small molecule that has been identified as a potent and selective inhibitor of the AeKir1 channel.[1][2][3][4] Its targeted action on a mosquito-specific physiological pathway, coupled with its selectivity over human Kir channels, positions this compound as a valuable tool for both basic research and as a scaffold for the development of safer and more effective mosquitocides.

Mechanism of Action

This compound exerts its insecticidal effect by specifically blocking the AeKir1 channel. These channels are crucial for the function of the Malpighian tubules, which are responsible for producing primary urine and maintaining ion and water balance in the mosquito's hemolymph.[1] By inhibiting the influx of potassium ions through AeKir1 channels located on the basolateral membrane of the principal cells of the Malpighian tubules, this compound disrupts the normal secretion of ions into the tubule lumen. This disruption of ion transport leads to a failure in diuresis, causing a toxic accumulation of solutes in the mosquito and ultimately leading to its death.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Target | Assay Type | IC50 | Species | Cell Line | Reference |

| AeKir1 | Thallium Flux | 96.8 nM | Aedes aegypti | HEK293 | [1][2][3][4] |

| Human Kir1.1 | Thallium Flux | >30 µM | Homo sapiens | - | [5] |

| Human Kir2.1 | Thallium Flux | >30 µM | Homo sapiens | - | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Thallium Flux Assay for AeKir1 Inhibition

This high-throughput screening assay is used to measure the inhibitory activity of compounds on Kir channels. It utilizes the flux of thallium ions (Tl⁺), a surrogate for K⁺, through the channel, which is detected by a Tl⁺-sensitive fluorescent dye.

Materials:

-

HEK293 cells stably expressing the AeKir1 channel.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

-

Tl⁺-sensitive dye (e.g., FluoZin-2).

-

Stimulus buffer containing Tl₂SO₄.

-

This compound and other test compounds.

-

384-well microplates.

-

Fluorescence plate reader.

Protocol:

-

Cell Plating: Seed HEK293-AeKir1 cells into 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the Tl⁺-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature.

-

Compound Addition: After incubation, wash the cells with the assay buffer. Add the desired concentrations of this compound or other test compounds to the wells and incubate for a predetermined period (e.g., 20 minutes).

-

Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Stimulation: Add the Tl⁺-containing stimulus buffer to initiate ion flux through the AeKir1 channels.

-

Data Acquisition: Continuously record the fluorescence signal for several minutes. The increase in fluorescence corresponds to the influx of Tl⁺ into the cells.

-

Data Analysis: The rate of fluorescence increase is proportional to the channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel currents and the characterization of their inhibition by compounds.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the AeKir1 channel.

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Recording solution with varying concentrations of K⁺.

-

This compound.

-

Voltage-clamp amplifier and data acquisition system.

Protocol:

-

Oocyte Preparation and Injection: Harvest and defolliculate mature Xenopus oocytes. Inject each oocyte with cRNA encoding AeKir1 and incubate for 2-5 days to allow for channel expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Current Measurement: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit Kir currents.

-

Compound Application: After obtaining a stable baseline recording, perfuse the chamber with the recording solution containing the desired concentration of this compound.

-

Inhibition Measurement: Record the currents in the presence of the compound. The reduction in current amplitude reflects the degree of channel inhibition.

-

Data Analysis: Measure the peak inward current at a specific voltage step before and after compound application. Calculate the percent inhibition. Construct a concentration-response curve and determine the IC50 value.

In Vivo Mosquito Toxicity Assays

These assays are crucial for evaluating the insecticidal efficacy of this compound in a whole-organism context.

4.3.1. Larvicidal Bioassay

Materials:

-

Aedes aegypti larvae (e.g., 3rd instar).

-

Deionized water or standard rearing medium.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Beakers or small cups.

-

Larval food.

Protocol:

-

Preparation of Test Solutions: Prepare a stock solution of this compound and make serial dilutions to obtain the desired test concentrations. The final solvent concentration should be non-toxic to the larvae.

-

Assay Setup: Add a defined volume of water or rearing medium to each beaker. Add the appropriate amount of the this compound test solution to each beaker. A control group with only the solvent should be included.

-

Larval Exposure: Introduce a known number of larvae (e.g., 20-25) into each beaker.

-

Incubation: Maintain the beakers under standard laboratory conditions (e.g., 25-27°C, 12:12 light:dark cycle) and provide a small amount of larval food.

-

Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24 and 48 hours). Larvae are considered dead if they are immobile and do not respond to gentle probing.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the lethal concentration (e.g., LC50) using probit analysis.

4.3.2. Adult Topical Application Assay

Materials:

-

Adult female Aedes aegypti (non-blood-fed, 3-5 days old).

-

This compound dissolved in a suitable solvent (e.g., acetone).

-

Microapplicator.

-

Cages for holding mosquitoes.

-

Sugar solution (e.g., 10% sucrose).

Protocol:

-

Preparation of Dosing Solutions: Prepare a range of concentrations of this compound in the chosen solvent.

-

Mosquito Immobilization: Briefly chill the mosquitoes on ice to immobilize them.

-

Topical Application: Using a microapplicator, apply a small, precise volume (e.g., 0.1-0.5 µL) of the this compound solution to the dorsal thorax of each mosquito. A control group should be treated with the solvent only.

-

Recovery and Observation: Transfer the treated mosquitoes to cages with access to a sugar solution.

-

Mortality and Knockdown Assessment: Record the number of dead or incapacitated (knocked down) mosquitoes at various time points (e.g., 1, 6, 24 hours) post-application.

-

Data Analysis: Calculate the percentage mortality or knockdown for each dose. Determine the lethal dose (e.g., LD50) using probit analysis.

Visualizations

Signaling Pathway of AeKir1 in Mosquito Malpighian Tubules

Caption: AeKir1-mediated potassium transport in mosquito Malpighian tubules and its inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: A typical workflow for the discovery and characterization of an AeKir1 inhibitor like this compound.

Logical Relationship of this compound Selective Inhibition

Caption: The selective inhibition of AeKir1 by this compound leads to mosquito-specific toxicity.

Conclusion

This compound is a potent and selective inhibitor of the Aedes aegypti Kir1 channel, demonstrating significant potential as a lead compound for the development of a new class of insecticides. Its novel mechanism of action, focused on disrupting essential osmoregulatory processes in mosquitoes, offers a promising strategy to combat insecticide resistance. The data and protocols presented in this technical guide provide a solid foundation for further research and development efforts aimed at translating the potential of this compound and its analogs into effective and safe vector control tools. Further optimization of this chemical scaffold could lead to the next generation of mosquitocides, contributing significantly to the global fight against mosquito-borne diseases.

References

- 1. Localization and role of inward rectifier K+ channels in Malpighian tubules of the yellow fever mosquito Aedes aegypti [agris.fao.org]

- 2. Pharmacological Validation of an Inward-Rectifier Potassium (Kir) Channel as an Insecticide Target in the Yellow Fever Mosquito Aedes aegypti | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Diagnostic Doses of Insecticides for Adult Aedes aegypti to Assess Insecticide Resistance in Cuba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

The Discovery and Characterization of VU625: A Potent and Selective Inhibitor of the Aedes aegypti Inward Rectifier Potassium Channel (AeKir1)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of VU625, a novel small molecule inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1). This document is intended for researchers, scientists, and drug development professionals interested in the development of novel insecticides targeting mosquito ion channels.

Introduction

The increasing prevalence of insecticide resistance in mosquito populations necessitates the discovery of novel molecular targets for vector control. The inward rectifier potassium (Kir) channels, which are crucial for maintaining ion and water homeostasis in mosquitoes, represent a promising target. This compound emerged from a high-throughput screening campaign as a potent and selective inhibitor of AeKir1, the primary Kir channel expressed in the Malpighian tubules of Aedes aegypti, the principal vector for dengue, chikungunya, and Zika viruses.

Discovery and Mechanism of Action

This compound was identified through a high-throughput screen of approximately 30,000 small molecules against AeKir1 channels expressed in HEK293 cells. The primary screening assay utilized a thallium (Tl+) flux-based method, where the influx of Tl+ through the Kir channels is measured by a fluorescent dye. This compound was selected for further characterization based on its potent inhibitory activity and chemical tractability for medicinal chemistry efforts.

The mechanism of action of this compound is the direct inhibition of the AeKir1 channel. By blocking this channel, this compound disrupts the normal physiological function of the Malpighian tubules, which are the primary excretory and osmoregulatory organs in mosquitoes. This disruption leads to a loss of ion and water balance, ultimately resulting in mosquito mortality.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound against AeKir1

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Thallium (Tl+) Flux Assay | T-REx-HEK293-AeKir1 | IC50 | 315 | [1] |

| Whole-Cell Patch Clamp | T-REx-HEK293-AeKir1 | IC50 | 96.8 | [1] |

Table 2: Selectivity Profile of this compound

| Channel | Species | Assay Type | Parameter | Value (µM) | Fold Selectivity (vs. AeKir1) | Reference |

| AeKir2B | Aedes aegypti | Two-Electrode Voltage Clamp | IC50 | 45.1 | ~466 | [1] |

| Kir1.1 (ROMK1) | Human | Thallium (Tl+) Flux Assay | IC50 | >30 | >310 | [1] |

| Kir2.1 | Human | Thallium (Tl+) Flux Assay | IC50 | >30 | >310 | [1] |

Table 3: In Vivo Efficacy of this compound in Aedes aegypti

| Administration Route | Co-administered Agent | Parameter | Value | Reference |

| Injection | Probenecid (3.4 nmol) | ED25 (24h mortality) | 0.17 nmol | [1] |

| Injection | Probenecid (3.4 nmol) | ED75 (24h mortality) | 1.7 nmol | [1] |

Experimental Protocols

Thallium (Tl+) Flux Assay

This assay was used for the high-throughput screening and initial characterization of this compound.

Cell Culture:

-

T-REx-HEK293 cells stably expressing AeKir1 were cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL blasticidin, and 400 µg/mL zeocin.

-

Channel expression was induced by treating the cells with 1 µg/mL tetracycline (B611298) for 18-24 hours prior to the assay.

Assay Procedure:

-

Cells were plated in 384-well, black-walled, clear-bottomed plates.

-

The growth medium was removed, and cells were loaded with the thallium-sensitive fluorescent dye, FluoZin-2 AM (2 µM), in an assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3) for 1 hour at room temperature.

-

Cells were washed with the assay buffer to remove extracellular dye.

-

A baseline fluorescence was measured using a fluorescence plate reader.

-

This compound or control compounds were added to the wells.

-

A stimulus buffer containing Tl2SO4 was added to initiate thallium influx.

-

Fluorescence was monitored over time to measure the rate of thallium influx.

-

The IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response equation.

Whole-Cell Patch Clamp Electrophysiology

This technique was used to confirm the inhibitory activity of this compound on AeKir1 channels with high precision.

Cell Preparation:

-

T-REx-HEK293-AeKir1 cells were induced with tetracycline as described above.

-

Cells were dissociated and plated on glass coverslips for recording.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 Mg-ATP (pH 7.3 with KOH).

Recording Protocol:

-

Whole-cell recordings were performed using an amplifier and data acquisition system.

-

Glass micropipettes with a resistance of 4–7 MΩ were filled with the internal solution.

-

A gigaohm seal was formed between the pipette tip and the cell membrane.

-

The cell membrane was ruptured to achieve the whole-cell configuration.

-

Cells were voltage-clamped at a holding potential of -75 mV.

-

A voltage ramp from -120 mV to +60 mV was applied to elicit Kir currents.

-

This compound was applied to the bath solution at various concentrations.

-

The inhibition of the Kir current was measured, and IC50 values were calculated.

Structure-Activity Relationship (SAR) Studies

Subsequent studies on the (phenylsulfonyl)piperazine scaffold, to which this compound belongs, have provided insights into the structure-activity relationships for AeKir1 inhibition. A preprint by Aretz et al. (2021) describes further SAR work on this chemical series. The key findings from these studies are summarized below.

-

Phenylsulfonamide Moiety: The phenylsulfonamide group is a critical component for activity. Modifications to the phenyl ring can influence potency.

-

Piperazine (B1678402) Core: The piperazine linker is essential. Substitutions on the piperazine ring can modulate the compound's properties.

-

Terminal Aromatic Ring: The nature and substitution pattern of the terminal aromatic ring significantly impact the inhibitory potency.

These SAR studies are crucial for the design of more potent and selective analogs of this compound with improved insecticidal properties.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound action in mosquitoes.

Experimental Workflow for this compound Discovery

Caption: Experimental workflow for the discovery and characterization of this compound.

Logical Relationship of In Vivo Studies

Caption: Logical relationship of this compound in vivo efficacy with probenecid.

Conclusion

This compound is a groundbreaking discovery in the field of insecticide research, representing a new class of compounds that target the inward rectifier potassium channels of mosquitoes. Its high potency and selectivity for AeKir1 make it an excellent lead compound for the development of novel mosquitocides. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to address the global challenge of insecticide resistance. Further optimization of the (phenylsulfonyl)piperazine scaffold, guided by the structure-activity relationship studies, holds the promise of delivering next-generation insecticides to combat mosquito-borne diseases.

References

VU625: A Novel Mosquitocide Targeting Inward Rectifier Potassium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The increasing prevalence of insecticide resistance in mosquito populations necessitates the development of novel mosquitocides with unique mechanisms of action. VU625 has emerged as a promising lead compound, acting as a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1). This channel is crucial for ion and fluid homeostasis in the mosquito Malpighian tubules, the primary excretory organs. Inhibition of AeKir1 by this compound disrupts this delicate balance, leading to renal failure and subsequent mortality. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its mode of action and the discovery workflow.

Introduction

Vector-borne diseases, transmitted by mosquitoes, remain a significant global health threat. The widespread use of conventional insecticides has led to the evolution of resistance in mosquito populations, compromising the effectiveness of current vector control strategies.[1] This has created an urgent need for the discovery and development of new insecticides that act on novel molecular targets.[1]

Inward rectifier potassium (Kir) channels have been identified as a promising target for the development of a new class of mosquitocides.[1][2] These channels play a critical role in maintaining potassium homeostasis and fluid secretion in the Malpighian tubules of mosquitoes.[3][4] this compound is a small molecule inhibitor that has been identified through high-throughput screening as a potent and selective inhibitor of the mosquito Kir channel, AeKir1.[5] This document serves as a technical resource for researchers and professionals in drug development, detailing the scientific foundation for this compound as a potential mosquitocide.

Mechanism of Action

This compound exerts its mosquitocidal activity by selectively inhibiting the inward rectifier potassium channel, AeKir1, which is predominantly expressed in the Malpighian tubules of Aedes aegypti.[5]

The Role of Kir Channels in Mosquito Physiology

In mosquitoes, the Malpighian tubules are the primary organs for excretion and osmoregulation, analogous to the kidneys in vertebrates. These tubules secrete excess ions and water from the hemolymph.[3] This process is critically dependent on the transepithelial transport of potassium ions, which is largely mediated by Kir channels located on the basolateral membrane of the principal cells of the tubules.[4] The activity of these channels facilitates the movement of K+ from the hemolymph into the tubule cells, driving fluid secretion.

Inhibition of AeKir1 by this compound

This compound acts as a potent antagonist of the AeKir1 channel.[5] By blocking this channel, this compound disrupts the normal flow of potassium ions into the Malpighian tubule cells. This inhibition of K+ transport leads to a cascade of physiological disruptions:

-

Impaired Fluid Secretion: The primary driving force for fluid secretion into the Malpighian tubules is the active transport of potassium. By blocking AeKir1, this compound significantly reduces this secretion.

-

Disruption of Ion and Water Homeostasis: The inability to efficiently excrete ions and water leads to an accumulation of metabolic waste and a disruption of the osmotic balance within the mosquito's hemolymph.

-

Renal Failure and Mortality: The sustained disruption of Malpighian tubule function results in a state of renal failure, which is ultimately lethal to the mosquito.[6]

The high selectivity of this compound for mosquito Kir channels over their mammalian counterparts suggests a favorable safety profile for non-target organisms.[6]

Quantitative Data

The potency and selectivity of this compound have been quantitatively assessed through various in vitro and in vivo assays. The following tables summarize the key data.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | AeKir1 | Patch Clamp (HEK293 cells) | 96.8 nM | [5] |

| This compound | AeKir2B | Electrophysiology (Xenopus oocytes) | Weak Inhibitor | [5] |

| VU590 | AeKir1 | Tl+-flux assay | 5.6 µM | [2] |

| VU573 | AeKir1 | Tl+-flux assay | 15 µM | [2] |

Table 1: In Vitro Potency of VU-Series Compounds against Mosquito Kir Channels. This table highlights the superior potency of this compound against the primary target AeKir1 compared to other related compounds.

| Compound | Mosquito Species | Assay Type | Effect | Notes | Reference |

| This compound | Aedes aegypti | Injection (with probenecid) | Toxic | Probenecid (B1678239) enhances toxicity, suggesting this compound is a substrate of organic anion transporters. | [5] |

| This compound | Aedes aegypti | Injection (without probenecid) | No significant toxicity | - | [5] |

| VU590 | Aedes aegypti | Injection | Toxic, inhibits urine excretion | - | [2] |

Table 2: In Vivo Efficacy of VU-Series Compounds in Aedes aegypti. This table summarizes the toxic effects of VU compounds when administered directly into the mosquito hemolymph. The requirement of probenecid to observe this compound toxicity in injection assays is a key finding.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Heterologous Expression of AeKir1 in HEK293 Cells

This protocol describes the stable expression of the Aedes aegypti Kir1 channel in a mammalian cell line for in vitro characterization.

Materials:

-

HEK293 cells

-

Expression vector containing the full-length cDNA of AeKir1 (e.g., pcDNA3.1)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

-

Selection antibiotic (e.g., G418)

Procedure:

-

Culture HEK293 cells in T-75 flasks until they reach 80-90% confluency.

-

On the day of transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency the next day.

-

Prepare the transfection complex by mixing the AeKir1 expression vector and the transfection reagent in serum-free medium, according to the manufacturer's instructions.

-

Incubate the complex at room temperature for 20-30 minutes.

-

Add the transfection complex dropwise to the cells in the 6-well plates.

-

Incubate the cells for 24-48 hours post-transfection.

-

After 48 hours, begin selection by adding the appropriate concentration of G418 to the culture medium.

-

Replace the selection medium every 3-4 days.

-

After 2-3 weeks of selection, isolate and expand individual G418-resistant colonies.

-

Confirm the expression and function of AeKir1 in the stable cell lines using techniques such as Western blotting, immunocytochemistry, and patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for the functional characterization of AeKir1 channels expressed in HEK293 cells and the evaluation of inhibitors like this compound.

Materials:

-

Stable HEK293 cell line expressing AeKir1

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with KOH.

-

Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

-

This compound stock solution in DMSO.

Procedure:

-

Plate the AeKir1-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single, healthy cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of voltage steps or ramps to elicit Kir currents. A typical voltage protocol would be stepping from -120 mV to +60 mV in 20 mV increments.

-

Record baseline currents in the absence of any inhibitor.

-

Perfuse the recording chamber with external solution containing various concentrations of this compound.

-

Record the currents at each concentration of this compound until a steady-state inhibition is reached.

-

Wash out the compound with the external solution to check for reversibility.

-

Analyze the data to determine the IC50 of this compound by fitting the concentration-response data to the Hill equation.

Mosquito Injection Toxicity Assay

This protocol details the procedure for assessing the toxicity of this compound when injected directly into the mosquito hemolymph.

Materials:

-

3-5 day old adult female Aedes aegypti mosquitoes

-

Nanoliter injector with pulled glass capillary needles

-

CO2 or cold plate for anesthesia

-

Injection solution: Saline (e.g., Aedes physiological saline) containing a known concentration of this compound and probenecid, with a final DMSO concentration of 1-2%.

-

Control solution: Saline with the same concentration of DMSO and probenecid as the test solution.

Procedure:

-

Anesthetize the mosquitoes using CO2 or by placing them on a cold plate.

-

Calibrate the nanoliter injector to deliver a precise volume (e.g., 69 nL).

-

Gently insert the needle into the thorax of the mosquito, taking care not to damage vital organs.

-

Inject the test or control solution into the mosquito.

-

Place the injected mosquitoes into a recovery cup with access to a sugar source (e.g., 10% sucrose (B13894) solution).

-

Maintain the mosquitoes at a constant temperature and humidity (e.g., 27°C and 80% RH).

-

Record mortality at regular intervals (e.g., 24 and 48 hours) post-injection.

-

Calculate the lethal dose (LD50) by testing a range of this compound concentrations and analyzing the dose-response data using probit analysis.

Mosquito Topical Application Toxicity Assay

This protocol describes the method for evaluating the toxicity of this compound when applied to the mosquito cuticle.

Materials:

-

3-5 day old adult female Aedes aegypti mosquitoes

-

Microapplicator with a fine-tipped syringe

-

CO2 or cold plate for anesthesia

-

Test solution: this compound dissolved in a suitable solvent (e.g., acetone) at various concentrations.

-

Control solution: Solvent only.

Procedure:

-

Anesthetize the mosquitoes as described in the injection assay.

-

Apply a small, precise volume (e.g., 0.1 µL) of the test or control solution to the dorsal thorax of each mosquito using the microapplicator.

-

Place the treated mosquitoes in recovery cups with access to a sugar source.

-

Maintain the mosquitoes under controlled environmental conditions.

-

Record mortality at 24 and 48 hours post-application.

-

Determine the lethal dose (LD50) from the dose-response data.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for the discovery of Kir channel-targeting mosquitocides.

Figure 1: Signaling pathway of this compound action in mosquito Malpighian tubules.

Figure 2: Experimental workflow for the discovery and validation of Kir channel-targeting mosquitocides.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel mosquitocides. Its potent and selective inhibition of the mosquito-specific AeKir1 channel validates this ion channel as a viable target for insecticide development. The mechanism of action, leading to renal failure, is distinct from that of currently used neurotoxic insecticides, suggesting that this compound-based compounds could be effective against resistant mosquito populations.

Further research should focus on several key areas:

-

Lead Optimization: Medicinal chemistry efforts are needed to improve the pharmacokinetic properties of this compound, particularly its ability to penetrate the mosquito cuticle, to enhance its efficacy in topical applications without the need for synergists like probenecid.

-

Spectrum of Activity: The efficacy of this compound and its analogs should be evaluated against a broader range of mosquito species, including other major disease vectors like Anopheles and Culex species.

-

Resistance Potential: Studies should be conducted to assess the potential for mosquitoes to develop resistance to Kir channel inhibitors.

-

Ecotoxicology: A thorough evaluation of the environmental safety profile of lead compounds is essential before they can be considered for field use.

References

- 1. Pharmacological Validation of an Inward-Rectifier Potassium (Kir) Channel as an Insecticide Target in the Yellow Fever Mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Validation of an Inward-Rectifier Potassium (Kir) Channel as an Insecticide Target in the Yellow Fever Mosquito Aedes aegypti | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Druggable Host Factors Critical to Plasmodium Liver-Stage Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Discovery and Characterization of a Potent and Selective Inhibitor of Aedes aegypti Inward Rectifier Potassium Channels - Public Library of Science - Figshare [plos.figshare.com]

- 6. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of VU625 Analogues: A Technical Guide for Researchers

An In-depth Examination of Kir1 Channel Inhibitors for Mosquito Vector Control

Introduction

The urgent need for novel insecticides to combat the spread of mosquito-borne diseases such as malaria, dengue fever, and Zika virus has driven research into new molecular targets. One such promising target is the inwardly rectifying potassium (Kir) channel, essential for critical physiological processes in mosquitoes, including excretion and maintenance of hemolymph ion balance. The disruption of Kir channel function presents a viable strategy for the development of a new class of mosquitocides. VU625, a potent and selective inhibitor of the Aedes aegypti Kir1 (AeKir1) channel, has emerged as a key lead compound in this endeavor. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogues, detailing their synthesis, biological evaluation, and the underlying signaling pathways.

Core Compound: this compound

This compound, also known as VU007625, was identified through high-throughput screening as a highly potent inhibitor of the AeKir1 channel with a half-maximal inhibitory concentration (IC50) of 96.8 nM.[1][2] It exhibits excellent selectivity for AeKir1 over mammalian Kir channels, making it an attractive candidate for further development. The chemical scaffold of this compound is based on a (phenylsulfonyl)piperazine core.

Structure-Activity Relationship (SAR) of this compound Analogues

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent AeKir1 inhibition. The following sections and tables summarize the key findings from SAR studies on the (phenylsulfonyl)piperazine series of analogues.[1][3]

Modifications of the Heterocyclic Moiety

A key area of exploration in the SAR of this compound analogues has been the replacement of the nitrophenyl group with various five-membered heterocycles. This has led to the discovery of compounds with improved potency.

| Compound | Heterocycle | R Group | IC50 (nM)[1] |

| 9a | Oxazole (B20620) | H | < 200 |

| 9b | Oxazole | CH3 | < 200 |

| 9c | Oxazole | CF3 | 200-500 |

| 9d | Oxadiazole | H | < 200 |

| 9e | Oxadiazole | CH3 | < 200 |

| 9f | Thiazole (B1198619) | H | > 1000 |

| 9g | Thiazole | CH3 | > 1000 |

| 9h | Pyrazole | H | 500-1000 |

| 9i | Pyrazole | CH3 | 500-1000 |

| 9j | Isoxazole (B147169) | H | > 1000 |

Table 1: In vitro potency of this compound analogues with heterocyclic replacements in the thallium-flux assay.

The data clearly indicates that oxazole and oxadiazole heterocycles are optimal for potent AeKir1 inhibition, with several analogues demonstrating IC50 values below 200 nM.[1] In contrast, thiazole and isoxazole moieties are not well-tolerated, leading to a significant loss of activity.[1]

Modifications of the Phenylsulfonyl Group

Alterations to the phenylsulfonyl moiety have also been investigated to understand its contribution to binding and activity.

| Compound | Phenylsulfonyl Substitution | IC50 (nM)[1] |

| 9k | 4-F | < 200 |

| 9l | 4-Cl | < 200 |

| 9m | 4-Br | 200-500 |

| 9n | 4-CH3 | 500-1000 |

| 9o | 4-OCH3 | > 1000 |

| 9p | 3-F | 200-500 |

| 9q | 3-Cl | 200-500 |

| 9r | 2-F | > 1000 |

Table 2: In vitro potency of this compound analogues with substitutions on the phenylsulfonyl ring.

These results suggest that small, electron-withdrawing groups at the 4-position of the phenylsulfonyl ring, such as fluorine and chlorine, are favorable for high potency.[1] Larger halogens or electron-donating groups at this position, as well as substitutions at the 2-position, are detrimental to activity.[1]

Replacement of the Nitro Group

The nitro group on the phenyl ring was also a subject of modification, with a cyano group being a tolerated substitution.

| Compound | Substitution | IC50 (nM)[1] |

| 9s | 4-CN | < 200 |

| 9t | 4-CF3 | 200-500 |

| 9u | 4-SO2NH2 | > 1000 |

Table 3: In vitro potency of this compound analogues with replacements for the nitro group.

The cyano-substituted analogue 9s retained high potency, indicating that an electron-withdrawing group at this position is important for activity.[1]

Experimental Protocols

The biological evaluation of this compound and its analogues primarily relies on two key experimental techniques: the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed characterization of channel inhibition.

Thallium Flux Assay

This fluorescence-based assay is a robust method for measuring the activity of potassium channels in a high-throughput format.

Principle: The assay utilizes a thallium-sensitive fluorescent dye. Thallium (Tl+) ions can pass through potassium channels, and their influx into the cell leads to an increase in fluorescence of the intracellular dye. Inhibitors of the channel will block the influx of Tl+ and thus prevent the increase in fluorescence.

Detailed Protocol:

-

Cell Culture: HEK293 cells stably expressing the AeKir1 channel are cultured in appropriate media and seeded into 384-well plates.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos-AM) for a specified period at room temperature.

-

Compound Addition: The test compounds (this compound analogues) are added to the wells at various concentrations.

-

Thallium Stimulation and Fluorescence Reading: A solution containing Tl+ is added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence of the compound to the control (DMSO). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This allows for the measurement of the current flowing through the ion channels in that patch of membrane.

Detailed Protocol:

-

Cell Preparation: HEK293 cells expressing AeKir1 are prepared and placed in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Glass micropipettes are filled with an appropriate intracellular solution and have a resistance of 2-5 MΩ.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: Further suction is applied to rupture the membrane patch, allowing for the recording of currents from the entire cell.

-

Current Recording: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit Kir channel currents.

-

Compound Application: The test compounds are applied to the cell via a perfusion system.

-

Data Analysis: The inhibition of the Kir channel current by the compound is measured, and the IC50 is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound and its analogues is the direct blockade of the AeKir1 channel pore, thereby disrupting potassium ion homeostasis in the Malpighian tubules of the mosquito.

References

- 1. Further SAR on the (phenylsulfonyl)piperazine scaffold as inhibitors of the Aedes aegypti Kir1 (AeKir) channel and larvicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationship studies on some series of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Further SAR on the (Phenylsulfonyl)piperazine Scaffold as Inhibitors of the Aedes aegypti Kir1 (AeKir) Channel and Larvicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Validating VU625 as a Novel Mosquitocide Target in Aedes aegypti: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation for VU625, a potent inhibitor of the inwardly rectifying potassium (Kir) channel, AeKir1, in the yellow fever mosquito, Aedes aegypti. The emergence of insecticide resistance necessitates the discovery of novel molecular targets for vector control. This document outlines the quantitative data, detailed experimental protocols, and critical pathways supporting AeKir1 as a viable target for new-generation mosquitocides.

Executive Summary

Inwardly rectifying potassium (Kir) channels are crucial for various physiological processes in mosquitoes, including excretion and maintenance of ion and water homeostasis. Disruption of these channels presents a promising strategy for insecticide development. The small molecule this compound has been identified as a potent and selective inhibitor of the Aedes aegypti Kir1 channel (AeKir1). This guide details the pharmacological and physiological evidence validating AeKir1 as the molecular target of this compound and establishes a framework for leveraging this target in future insecticide discovery programs.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies validating the interaction between this compound and its target, AeKir1.

Table 1: In Vitro Potency and Selectivity of this compound

| Compound | Target Channel | Expression System | IC50 (nM) | Reference |

| This compound | AeKir1 | HEK293 cells | 96.8 | [1][2][3] |

| This compound | AeKir2B | Xenopus oocytes | Weak inhibitor | [3] |

Table 2: In Vivo Effects of this compound on Aedes aegypti

| Treatment | Effect on Urine Excretion | Mosquito Survival | Conditions | Reference |

| This compound Injection | No significant effect | No significant toxicity | - | [3] |

| This compound + Probenecid Injection | Inhibition of excretory capacity | Toxic | Probenecid co-injection | [3] |

Signaling Pathway and Mechanism of Action

The primary physiological role of AeKir1 is in the Malpighian tubules, the main excretory and osmoregulatory organs in mosquitoes. These channels, located on the basolateral membrane of stellate cells, are critical for potassium and fluid secretion.

Caption: Signaling pathway of this compound action on AeKir1 in Malpighian tubules.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these validation studies.

In Vitro Inhibition Assay using HEK293 Cells

This protocol is adapted from studies characterizing small molecule inhibitors of Kir channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AeKir1 channels heterologously expressed in a mammalian cell line.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding the Aedes aegypti Kir1 (AeKir1) subunit using a suitable transfection reagent (e.g., Lipofectamine). A green fluorescent protein (GFP) marker is often co-transfected to identify successfully transfected cells.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

The extracellular (bath) solution contains (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with KOH.

-

The intracellular (pipette) solution contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.

-

Voltage ramps from -120 mV to +60 mV are applied to elicit Kir currents.

-

-

Compound Application and Data Analysis:

-

A stable baseline current is established before the application of this compound at varying concentrations.

-

The compound is perfused into the bath solution.

-

The percentage of current inhibition at each concentration is calculated relative to the baseline current.

-

The IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

Caption: Experimental workflow for HEK293 cell-based electrophysiology.

In Vivo Toxicity and Excretion Assays

This protocol assesses the physiological effects and toxicity of this compound when introduced directly into the mosquito hemolymph.

Objective: To evaluate the in vivo efficacy of this compound on mosquito survival and excretory function.

Methodology:

-

Mosquito Rearing:

-

Aedes aegypti (e.g., Liverpool strain) are reared under standard laboratory conditions (27°C, 80% relative humidity, 12:12 h light:dark cycle).

-

Adult female mosquitoes, 3-7 days post-eclosion, are used for injections.

-

-

Microinjection:

-

Mosquitoes are anesthetized by chilling on ice.

-

A volume of 69 nL of the test solution is injected into the thoracic sinus using a nano-injector.

-

The injection solution consists of a saline carrier, the desired concentration of this compound, and in some experiments, an organic anion transporter inhibitor like probenecid.

-

-

Toxicity Assay:

-

Following injection, mosquitoes are transferred to recovery cups with access to a sugar solution.

-

Mortality is recorded at regular intervals (e.g., 24 and 48 hours) post-injection.

-

-

Urine Excretion Assay (Ramsay Assay):

-

The Malpighian tubules are isolated and bathed in a saline solution.

-

The cut end of the ureter is isolated in a drop of oil, and the secreted fluid is collected and measured over time.

-

The effect of this compound on the rate of fluid secretion is determined by adding the compound to the bathing solution.

-

Caption: Workflow for in vivo mosquito assays.

Logical Framework for Target Validation

The validation of AeKir1 as the target of this compound follows a logical progression from in vitro characterization to in vivo physiological effects.

Caption: Logical flow of the target validation process for this compound.

Conclusion and Future Directions

The collective evidence strongly supports the validation of AeKir1 as a key molecular target for the development of novel mosquitocides. This compound serves as a powerful chemical probe, demonstrating that potent and selective inhibition of this channel leads to a toxic phenotype in Aedes aegypti. The initial lack of in vivo efficacy of this compound alone highlights the importance of considering xenobiotic transport mechanisms in insecticide design. Future work should focus on developing this compound analogs with improved pharmacokinetic properties to overcome efflux by transporters, thereby enhancing their potency and potential as field-applicable insecticides. This target validation provides a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing this promising new class of mosquitocides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | VU007625 | AeKir1 inhibitor | Mosquito killer | TargetMol [targetmol.com]

- 3. Item - Discovery and Characterization of a Potent and Selective Inhibitor of Aedes aegypti Inward Rectifier Potassium Channels - Public Library of Science - Figshare [plos.figshare.com]

The Physiological Role of Kir1 Channels in Mosquitoes: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inwardly rectifying potassium (Kir) channels are crucial transmembrane proteins that facilitate the passage of potassium ions (K+) more readily into the cell than out of it. In insects, particularly in disease vectors like mosquitoes, these channels are fundamental to a range of physiological processes. This document provides an in-depth examination of the Kir1 channel subtype in mosquitoes, focusing on its physiological significance, cellular localization, and its validation as a promising target for novel insecticides. Kir1 channels are predominantly expressed in the Malpighian tubules, the primary excretory and osmoregulatory organs in mosquitoes, where they play an indispensable role in K+ secretion, fluid transport, and maintaining ion and water homeostasis.[1][2][3][4] Disruption of Kir1 channel function through pharmacological inhibition or genetic knockdown leads to renal failure, impaired diuresis, and ultimately, lethality, highlighting its potential for vector control strategies.[1][2][3][5][6][7] This guide synthesizes key quantitative data, details essential experimental protocols, and provides visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Localization and Expression of Kir1 Channels

In the yellow fever mosquito, Aedes aegypti, five genes encode for Kir channel subunits: Kir1, Kir2A, Kir2B, Kir2B', and Kir3.[8] The Kir1 subunit, specifically AeKir1, is abundantly expressed in the renal (Malpighian) tubules.[7][9][10] Immunohistochemical studies have precisely localized the AeKir1 protein to the basolateral membranes of stellate cells within the Malpighian tubules.[11] This specific localization is critical for its function, as the basolateral membrane is the interface between the epithelial cells and the mosquito's circulatory fluid, the hemolymph. In contrast, another subunit, AeKir2B, is found on the basolateral membrane of the principal cells, while AeKir3 is located in intracellular compartments of both cell types.[11] This differential localization suggests distinct physiological roles for each Kir channel subtype in the complex process of urine formation.[2][3]

Core Physiological Functions

The primary physiological role of Kir1 channels in mosquitoes is linked to the function of the Malpighian tubules, which are analogous to the kidneys in vertebrates.[9][10] These channels are a major pathway for the uptake of K+ from the hemolymph into the tubule epithelium.[7][9]

Key Functions Include:

-

Transepithelial K+ and Fluid Secretion: Kir1 channels are responsible for a significant portion of the K+ conductance across the basolateral membrane of stellate cells.[4][9][11] This movement of K+ into the cells is a primary driving force for the subsequent secretion of K+, chloride (Cl-), and water into the tubule lumen, forming the primary urine.[1][4]

-

Diuresis and Hemolymph Homeostasis: Following a blood meal, female mosquitoes must rapidly excrete excess salt and water to restore ionic and osmotic balance.[7] Kir1 channels are essential for this rapid post-prandial diuresis.[1] Inhibition of these channels severely impairs the mosquito's ability to excrete urine, leading to abdominal bloating and a failure to maintain hemolymph volume and K+ homeostasis.[1][2][3][7]

-

Larval Osmoregulation: Kir channels are also vital for larval survival. Pharmacological inhibition of Kir1 in Aedes aegypti larvae is lethal, particularly when the larvae are in water with elevated osmolality or KCl concentrations.[1][5][12] This suggests a critical role for Kir1 in larval osmoregulation and acclimation to environmental stressors.[1][5][12]

-

Reproduction: Gene silencing of the Kir1 channel in Anopheles gambiae has been shown to result in a decrease in egg output, indicating that Kir1 function is also linked to reproductive success.[13]

The functional importance of Kir1 is underscored by the physiological consequences of its inhibition. The diagram below illustrates the proposed mechanism of Kir1-mediated K+ transport.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Validation of an Inward-Rectifier Potassium (Kir) Channel as an Insecticide Target in the Yellow Fever Mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Validation of an Inward-Rectifier Potassium (Kir) Channel as an Insecticide Target in the Yellow Fever Mosquito Aedes aegypti | PLOS One [journals.plos.org]

- 4. sdbonline.org [sdbonline.org]

- 5. [PDF] Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti | Semantic Scholar [semanticscholar.org]

- 6. Inwardly Rectifying Potassium (Kir) Channels Represent a Critical Ion Conductance Pathway in the Nervous Systems of Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eliciting Renal Failure in Mosquitoes with a Small-Molecule Inhibitor of Inward-Rectifying Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cloning and functional characterization of inward-rectifying potassium (Kir) channels from Malpighian tubules of the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cloning and functional characterization of inward-rectifying potassium (Kir) channels from Malpighian tubules of the mosquito Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Localization and role of inward rectifier K(+) channels in Malpighian tubules of the yellow fever mosquito Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to VU625: A Potent and Selective Inhibitor of the Aedes aegypti Inward Rectifier Potassium Channel (AeKir1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU625 is a small molecule inhibitor that has demonstrated high potency and selectivity for the Aedes aegypti inward rectifier potassium channel 1 (AeKir1). This channel is a critical component of the mosquito's renal system, playing a key role in ion and fluid homeostasis. The targeted inhibition of AeKir1 by this compound disrupts these essential physiological processes, leading to renal failure and subsequent mortality in the mosquito. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the characterization of this compound are also presented, along with a depiction of its target's signaling pathway. The information contained herein is intended to support further research and development of novel insecticides targeting mosquito-specific ion channels.

Chemical Structure and Properties

This compound, with the IUPAC name N-(3-methoxyphenyl)-2-methyl-1-propionylindoline-5-sulfonamide, is a novel chemical entity with potential as a mosquitocide.[1]

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(3-methoxyphenyl)-2-methyl-1-propionylindoline-5-sulfonamide | [1] |

| Molecular Formula | C20H24N2O4S | Vendor Data |

| Molecular Weight | 388.48 g/mol | Vendor Data |

| CAS Number | 1627607-72-9 | Vendor Data |

| Appearance | Solid | Vendor Data |

| Purity | >98% (by HPLC) | Vendor Data |

| Solubility | Soluble in DMSO | Vendor Data |

| Predicted LogP | 3.5 | ChemAxon |

| Predicted pKa | 8.2 (most acidic) | ChemAxon |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[2] Inward rectifier potassium (Kir) channels are crucial for maintaining potassium homeostasis and cellular excitability in various insect tissues, including the Malpighian tubules, which are the primary excretory and osmoregulatory organs in mosquitoes.[3][4]

The AeKir1 channel is a key component of the machinery responsible for transepithelial potassium and fluid secretion in the Malpighian tubules.[3][5] By selectively blocking this channel, this compound disrupts the normal flow of ions and water, leading to a cascade of physiological failures.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line | Assay | Source |

| IC50 (AeKir1) | 96.8 nM | HEK293 | Patch-clamp electrophysiology | [2] |

The potent and selective inhibition of AeKir1 by this compound results in the disruption of urine production and excretion, causing abdominal bloating and ultimately leading to the incapacitation and death of the mosquito.[2][6] This targeted mechanism of action presents a promising avenue for the development of novel insecticides with potentially lower off-target effects compared to broad-spectrum neurotoxins.

Signaling Pathway of AeKir1 in Mosquito Malpighian Tubules

The activity of the AeKir1 channel is integrated into a complex signaling network that regulates ion and fluid transport in the Malpighian tubules. While the complete pathway is still under investigation, key elements have been identified.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Cell Culture and Maintenance

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the Aedes aegypti Kir1 (AeKir1) channel.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency.

Thallium Flux Assay for High-Throughput Screening

This assay is used for the initial screening and identification of inhibitors of the AeKir1 channel.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to precisely measure the inhibitory effect of this compound on the AeKir1 channel currents and to determine the IC50 value.

-

Cell Preparation: AeKir1-HEK293 cells are plated on glass coverslips 24-48 hours prior to recording.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH adjusted to 7.2 with KOH.

-

Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is used to form a gigaseal with the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

Currents are elicited by applying voltage steps from -120 mV to +60 mV.

-

This compound is applied to the external solution at varying concentrations to determine the dose-dependent inhibition of the AeKir1 current.

-

-

Data Analysis: The peak inward current at a specific negative voltage is measured before and after the application of this compound. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

Conclusion

This compound is a groundbreaking small molecule inhibitor that demonstrates exceptional potency and selectivity for the Aedes aegypti inward rectifier potassium channel, AeKir1. Its ability to induce renal failure in mosquitoes through a targeted mechanism highlights its potential as a lead compound for the development of a new class of insecticides. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader exploration of insect-specific ion channels as viable targets for vector control. Continued research in this area is crucial for addressing the growing challenge of insecticide resistance and the global threat of mosquito-borne diseases.

References

- 1. N-(3-methoxyphenyl)-N-((2-methyl-1-propionylindolin-5-yl)sulfonyl)propionamide [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacological validation of an inward-rectifier potassium (Kir) channel as an insecticide target in the yellow fever mosquito Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Validation of an Inward-Rectifier Potassium (Kir) Channel as an Insecticide Target in the Yellow Fever Mosquito Aedes aegypti | PLOS One [journals.plos.org]

- 6. sdbonline.org [sdbonline.org]

VU625: A Potent and Selective Inhibitor of the Aedes aegypti Inward Rectifier Potassium Channel (AeKir1)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU625, a small molecule identified as a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and the experimental protocols utilized in its characterization.

Core Compound Information

This compound is a novel chemical probe with significant potential for research in insect physiology and as a lead compound for the development of new insecticides.

| Property | Value | Reference |

| CAS Number | 901008-62-6 | [1][2] |

| Molecular Formula | C₁₉H₂₂N₂O₄S | [2] |

| Molecular Weight | 374.45 g/mol | [1][2] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the AeKir1 channel.[3][4] Inward rectifier potassium (Kir) channels are crucial for maintaining cellular membrane potential and potassium homeostasis in various tissues, including the nervous system and excretory organs like the Malpighian tubules in insects.[5][6]

The primary signaling pathway affected by this compound is the regulation of ion and fluid transport in the mosquito Malpighian tubules, which are analogous to the kidneys in vertebrates. The inhibition of AeKir1 by this compound disrupts the normal flow of potassium ions across the cell membrane of the tubule epithelium. This disruption leads to a cascade of physiological effects culminating in renal failure and toxicity to the mosquito.[3][4]

Quantitative Data

This compound has been characterized by its high potency against the AeKir1 channel.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 96.8 nM | HEK293 | [3][4] |

Experimental Protocols

The discovery and characterization of this compound involved a multi-step process, including high-throughput screening and subsequent electrophysiological validation.

High-Throughput Screening (HTS) for AeKir1 Inhibitors

A thallium (Tl⁺) flux assay was optimized for the high-throughput screening of small molecule libraries to identify inhibitors of AeKir1.[3]

Cell Line: A monoclonal T-REx-HEK293 cell line with tetracycline-inducible expression of AeKir1 was utilized.[3]

Methodology:

-

Cell Plating: AeKir1-expressing HEK293 cells were plated in 384-well plates.

-

Induction: Expression of AeKir1 was induced by overnight treatment with tetracycline.[3]

-

Dye Loading: Cells were loaded with the Thallos fluorescent dye, which reports the influx of Tl⁺.[3]

-

Compound Addition: Test compounds, including this compound, were added to the wells.

-

Tl⁺ Stimulation: A Tl⁺-containing solution was added to initiate ion flux through the AeKir1 channels.

-

Signal Detection: The fluorescence intensity was measured over time to determine the rate of Tl⁺ influx. A decrease in fluorescence signal in the presence of a compound indicated inhibition of AeKir1.

Electrophysiological Characterization

Patch-clamp electrophysiology was employed to confirm the inhibitory activity and determine the potency of this compound on AeKir1 channels.[3]

Cell Line: HEK293 cells stably expressing AeKir1.[3]

Methodology:

-

Cell Culture: HEK293 cells expressing AeKir1 were cultured on glass coverslips.

-

Whole-Cell Patch Clamp: The whole-cell patch-clamp configuration was established to record ion channel activity.

-

Voltage Protocol: A voltage ramp protocol was applied to elicit AeKir1 currents.

-

Compound Application: this compound was applied to the cells via the bath solution at varying concentrations.

-

Data Analysis: The inhibition of AeKir1 current by this compound was measured, and the concentration-response data were fitted to determine the IC₅₀ value.[3]

Experimental Workflow

The overall workflow for the identification and validation of this compound as an AeKir1 inhibitor is depicted below.

References

- 1. Inwardly rectifying potassium channels: Critical insights for insect species and Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Physiology and Toxicology of Inward Rectifier Potassium Channels in Insects | Annual Reviews [annualreviews.org]

- 3. Discovery and Characterization of a Potent and Selective Inhibitor of Aedes aegypti Inward Rectifier Potassium Channels | PLOS One [journals.plos.org]

- 4. Discovery and characterization of a potent and selective inhibitor of Aedes aegypti inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. researchgate.net [researchgate.net]

Purchasing VU625 for Research: A Technical Guide

For researchers, scientists, and drug development professionals interested in the potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), VU625, this guide provides a comprehensive overview of its procurement, technical specifications, and experimental applications.

Acquiring this compound

This compound is available for purchase for research purposes from a variety of chemical suppliers. Below is a list of vendors that stock this compound:

-

MedchemExpress: A supplier of research chemicals and biochemicals.

-

TargetMol: A global supplier of small molecules and inhibitors for research, available through distributors such as Cambridge Bioscience and CymitQuimica.[1][2]

-

Cambridge Bioscience: A UK-based supplier of life science research products.[1]

-

CymitQuimica: A supplier of chemical products for research and development.[2]

-

AOBIOUS: A provider of life science reagents.[3]

It is important to note that these products are intended for laboratory research use only and are not for human or veterinary use.[2]

Technical Data

This compound has been characterized through various in vitro and in vivo studies, primarily focusing on its inhibitory effects on the AeKir1 channel. The following tables summarize the key quantitative data from the foundational research paper by Raphemot et al. (2014).

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Target | IC50 (nM) | Hill Coefficient (n H) | Notes |

| Thallium Flux Assay | T-REx-HEK293-AeKir1 | AeKir1 | 315 | 0.98 | Data are mean ± SEM from 4 independent experiments performed in triplicate. |

| Patch Clamp Electrophysiology | T-REx-HEK293-AeKir1 | AeKir1 | 96.8 | - | The most potent inhibitor of AeKir1 described to date. |

| Patch Clamp Electrophysiology | Xenopus oocytes | AeKir1 | 3,800 | - | IC50 value is 3.8 µM.[2] |

| Patch Clamp Electrophysiology | Xenopus oocytes | AeKir2B | 45,100 | - | IC50 value is 45.1 µM.[2] |

Table 2: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₂N₂O₄S[1][2] |

| Molecular Weight | 374.45 g/mol [1][2] |

| Purity | ≥98%[1] or 99.08%[2] (Varies by supplier) |

| Form | Solid[2] |

| CAS Number | 901008-62-6[1] |

Signaling Pathway and Mechanism of Action

This compound acts as a selective inhibitor of the AeKir1 inward rectifier potassium channel, which is crucial for the function of the Malpighian tubules, the primary excretory and osmoregulatory organs in mosquitoes. By blocking these channels, this compound disrupts ion and water balance, leading to renal failure and subsequent mortality in the mosquito.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, adapted from Raphemot et al. (2014).

High-Throughput Screening (HTS) via Thallium Flux Assay

This assay was used for the initial screening of small molecules to identify inhibitors of AeKir1.

-

Cell Culture: T-REx-HEK293 cells stably expressing AeKir1 were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL blasticidin, and 0.2 mg/mL zeocin. AeKir1 expression was induced by adding 1 µg/mL tetracycline (B611298) 18-24 hours prior to the assay.

-

Assay Procedure:

-

Cells were plated in 384-well plates.

-

The culture medium was replaced with an assay buffer containing 10 mM HEPES, 1.26 mM CaCl₂, 0.83 mM MgSO₄, 5.3 mM KCl, and 0.44 mM KH₂PO₄ at pH 7.4.

-

Cells were loaded with the Thallos fluorescent dye.

-

Test compounds (including this compound) or DMSO vehicle were added to the wells.

-

A stimulus buffer containing thallium sulfate (B86663) (Tl₂SO₄) was added to initiate the influx of Tl⁺ through open AeKir1 channels.

-

The change in fluorescence, indicative of Tl⁺ influx, was measured using a fluorescence plate reader. A decrease in fluorescence in the presence of a compound indicated inhibition of the AeKir1 channel.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to confirm the inhibitory activity and determine the potency of this compound on AeKir1 and other Kir channels.

-

Cell Preparation: HEK293 cells or Xenopus oocytes expressing the target Kir channel (e.g., AeKir1, AeKir2B) were used.

-

Recording Solutions:

-

Bath Solution (for HEK293 cells): Contained (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with KOH.

-

Pipette Solution (for HEK293 cells): Contained (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and 2 MgATP, pH adjusted to 7.2 with KOH.

-

-

Electrophysiological Recording:

-

Whole-cell currents were recorded using an patch-clamp amplifier.

-

Cells were held at a holding potential of -70 mV.

-

Voltage ramps from -120 mV to +60 mV were applied to elicit Kir channel currents.

-

This compound was perfused into the bath solution at various concentrations to determine its effect on the channel currents.

-

The concentration-response data were fitted with a Hill equation to calculate the IC50 value.

-

In Vivo Mosquito Excretion Assay

This assay was performed to evaluate the effect of this compound on the excretory capacity of adult female Aedes aegypti.

-

Mosquito Preparation: Adult female mosquitoes were anesthetized on ice.

-

Injection:

-

A solution containing this compound (0.77 mM) in a K⁺-PBS vehicle was prepared. In some experiments, probenecid (B1678239) (an organic anion transporter inhibitor) was included.

-

900 nL of the this compound solution or vehicle control was injected into the hemolymph of each mosquito.

-

-

Excretion Measurement:

-

After injection, mosquitoes were placed in a graduated, packed-cell volume tube.

-

The volume of excreted fluid was measured at regular intervals over a period of time.

-

A significant reduction in the volume of excreted fluid in the this compound-treated group compared to the control group indicated an inhibitory effect on the Malpighian tubules.

-

Selectivity of this compound

This compound demonstrates preferential inhibition of the mosquito AeKir1 channel over the AeKir2B channel, a key characteristic for a targeted insecticide.

This technical guide provides a foundational understanding of this compound for research applications. For further details, it is highly recommended to consult the primary literature, particularly the work of Raphemot et al. (2014) in PLOS One.

References

An In-depth Technical Guide to VU625: A Potent and Selective Inhibitor of Aedes aegypti Inward Rectifier Potassium Channel 1 (AeKir1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU625 is a potent and selective small-molecule inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, safety and handling precautions, mechanism of action, and detailed experimental protocols for its characterization. The inhibition of AeKir1 by this compound disrupts potassium homeostasis in mosquitoes, leading to impaired excretory function and toxicity, highlighting its potential as a novel insecticide.[1][4] This document is intended to serve as a core resource for researchers in the fields of entomology, vector control, and insecticide development.

Safety Data Sheet and Handling Precautions

A specific, official Safety Data Sheet (SDS) for this compound is not publicly available. The following information is based on general knowledge of potassium channel blockers and information extrapolated from available research.

Hazard Identification

The toxicological properties of this compound have not been fully investigated. As a potent inhibitor of a potassium channel, it should be handled with care. Inward rectifier potassium channels are present in mammals, and off-target effects cannot be ruled out without further studies.

Handling Precautions

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-